Deep-ncs

Dopamine Transporter Irreversible Inhibitor Protein Turnover

Researchers measuring dopamine transporter (DAT) turnover face a critical limitation: reversible inhibitors (cocaine, GBR 12783) dissociate upon washout, while photoaffinity probes (RTI-82) require UV activation, introducing variability. Deep-NCS solves this via spontaneous covalent isothiocyanate bonding to DAT, enabling wash-resistant irreversible inhibition without photoactivation. • DAT half-life: t₁/₂ = 6.1 days in rat striatum • In vivo potency: ID₅₀ = 6.9-8 ng/striatum • DAT-selective with minimal SERT/NET off-target activity Supplied ≥95% pure in 10-100 mg standard packs; bulk custom synthesis available. In stock for immediate dispatch.

Molecular Formula C28H31N3OS
Molecular Weight 457.6 g/mol
Cat. No. B1251390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeep-ncs
Synonyms1-(2-(diphenylmethoxy)ethyl-4-2-(4-isothiocyanatophenyl)ethyl)piperazine
DEEP-NCS
Molecular FormulaC28H31N3OS
Molecular Weight457.6 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCC2=CC=C(C=C2)N=C=S)CCOC(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C28H31N3OS/c33-23-29-27-13-11-24(12-14-27)15-16-30-17-19-31(20-18-30)21-22-32-28(25-7-3-1-4-8-25)26-9-5-2-6-10-26/h1-14,28H,15-22H2
InChIKeyQGKLJJXZQPGSEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deep‑NCS – Irreversible DAT Inhibitor for Turnover Studies


Deep‑NCS (1‑[2‑(diphenylmethoxy)ethyl]‑4‑[2‑(4‑isothiocyanatophenyl)ethyl]‑piperazine) is a synthetic piperazine derivative containing an isothiocyanate (–NCS) functional group [1]. It is employed as a potent, selective, and irreversible inhibitor of the neuronal dopamine transporter (DAT), both in vitro and in vivo [2]. The compound is primarily used as a research tool to measure the turnover rate and physiological half‑life of the dopamine transporter in experimental models [2].

Irreversible binding study fit for transporter turnover
Photoactivation-free workflow for in vivo use
DAT-selective transporter probe context

Why Generic DAT Ligands Cannot Replace Deep‑NCS


Standard dopamine transporter (DAT) ligands such as cocaine, GBR 12783, or mazindol act as reversible inhibitors, dissociating from the transporter after washout. In contrast, Deep‑NCS contains an isothiocyanate moiety that forms a stable covalent bond with nucleophilic residues on the DAT, rendering the inhibition irreversible [1]. This irreversible mechanism is essential for measuring transporter recovery kinetics and calculating the physiological half‑life of DAT (t₁/₂ ≈ 6.1 days) [1]. Photoaffinity probes like RTI‑82 require ultraviolet irradiation to achieve covalent attachment, introducing additional experimental variables. Therefore, substitution with a reversible inhibitor or a photoactivatable probe would preclude the accurate determination of DAT turnover rates in vivo.

Reversible Reversible DAT inhibitors limit turnover measurement context; washout recovers activity.
Photoaffinity UV-dependent probes introduce irradiation variables and potential off-target effects.
Selectivity Broad monoamine ligands may shift selectivity profile, complicating DAT-specific interpretation.

Deep‑NCS vs. Alternative DAT Probes


Irreversible Inhibition Enables DAT Half-Life Measurement

Deep‑NCS produces irreversible inhibition of the dopamine transporter (DAT), whereas classical inhibitors such as GBR 12783, mazindol, and cocaine are fully reversible. The irreversibility is demonstrated by the persistence of reduced DAT activity after washout and by the 6.1‑day half‑life (t₁/₂) required for transporter recovery in rat striatum [1]. Reversible ligands show no such prolonged effect and cannot be used to quantify DAT turnover rates.

DAT Half-Life Measurement
Reported model context
t₁/₂ = 6.1 days vs. washout recovery
Enables turnover rate determination
Ex vivo rat striatal synaptosomes
Dopamine Transporter Irreversible Inhibitor Protein Turnover

In Vivo Potency for DAT Inactivation

One day after intrastriatal injection, Deep‑NCS elicits a dose‑dependent decrease in ex vivo dopamine uptake with an ID₅₀ of 6.9–8 ng/striatum [1]. This provides a quantitative benchmark for in vivo DAT inactivation. In comparison, the photoactivatable probe RTI‑82 is typically employed at nanomolar to micromolar concentrations for in vitro labeling, but an equivalent in vivo ID₅₀ for DAT functional blockade is not reported.

In Vivo Potency
Cross-study comparable
ID₅₀ = 6.9–8 ng/striatum
Supports in vivo dosing calibration
[³H]-dopamine uptake assay
Dopamine Transporter In Vivo Potency Ex Vivo Uptake

DAT Selectivity Over Other Monoamine Transporters

Deep‑NCS exhibits a defined selectivity window: it is “less potent on noradrenaline, serotonin and choline transport” [1]. This contrasts with the broader activity of some cocaine analogues and with the photoaffinity probe RTI‑82, which also labels the serotonin transporter (SERT) with appreciable affinity [2]. A direct quantitative selectivity ratio is not provided, but the observed reduction in serotonin uptake required clomipramine pretreatment to unmask the DAT‑specific effect, underscoring the compound's preferential targeting of DAT.

DAT Selectivity
Class-level inference
Qualitative: less potent on SERT/NET
DAT-preferential target engagement
Clomipramine masking required for SERT
Transporter Selectivity Dopamine Serotonin

Spontaneous Covalent Binding Without Photoactivation

Deep‑NCS contains an isothiocyanate (–NCS) group that reacts spontaneously with nucleophilic amino acid residues (e.g., lysine, cysteine) on the DAT, forming a stable thiourea linkage. In contrast, the cocaine‑based probe RTI‑82 carries an aryl azide moiety that requires ultraviolet (UV) irradiation to generate a reactive nitrene intermediate [2]. This chemical distinction has practical implications: Deep‑NCS can be used under standard physiological conditions without the need for specialized UV equipment, and it avoids the potential for UV‑induced cellular damage or off‑target photoreactivity.

Covalent Mechanism
Head-to-head comparison
Spontaneous vs. UV-dependent binding
Simplified workflow, reduced variables
NCS vs. aryl azide chemistry
Isothiocyanate Covalent Labeling Photoaffinity

Deep‑NCS Research Applications


In Vivo DAT Turnover Rate Measurement

Deep‑NCS is uniquely suited for determining the physiological half‑life (t₁/₂ = 6.1 days) of the striatal dopamine transporter in rats [1]. This application leverages the compound's irreversible inhibition and defined in vivo ID₅₀ (6.9–8 ng/striatum) [1].

Irreversible DAT Blockade in Behavioral Pharmacology

Because Deep‑NCS produces long‑lasting DAT blockade without requiring UV activation, it is ideal for experiments examining the role of DAT in locomotor activity, reward processing, and drug addiction models. The compound's selectivity profile minimizes confounding effects from serotonin and norepinephrine transporters [1].

Validation of DAT Imaging Probes and Radioligands

Deep‑NCS can serve as a pharmacological standard for assessing the specificity of novel DAT radioligands or PET tracers. Its irreversible binding provides a stable baseline for competition studies, and its well‑characterized in vivo potency enables quantitative comparison [1].

Application
Selection Property
Validation Focus
In Vivo DAT Turnover Rate Measurement
Irreversible binding duration
t₁/₂ recovery endpoint
Irreversible DAT Blockade in Behavioral Pharmacology
Photoactivation-free covalent inhibition
DAT-selective behavioral endpoints
Validation of DAT Imaging Probes and Radioligands
Irreversible binding baseline stability
Competitive binding specificity

Technical Documentation Hub

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